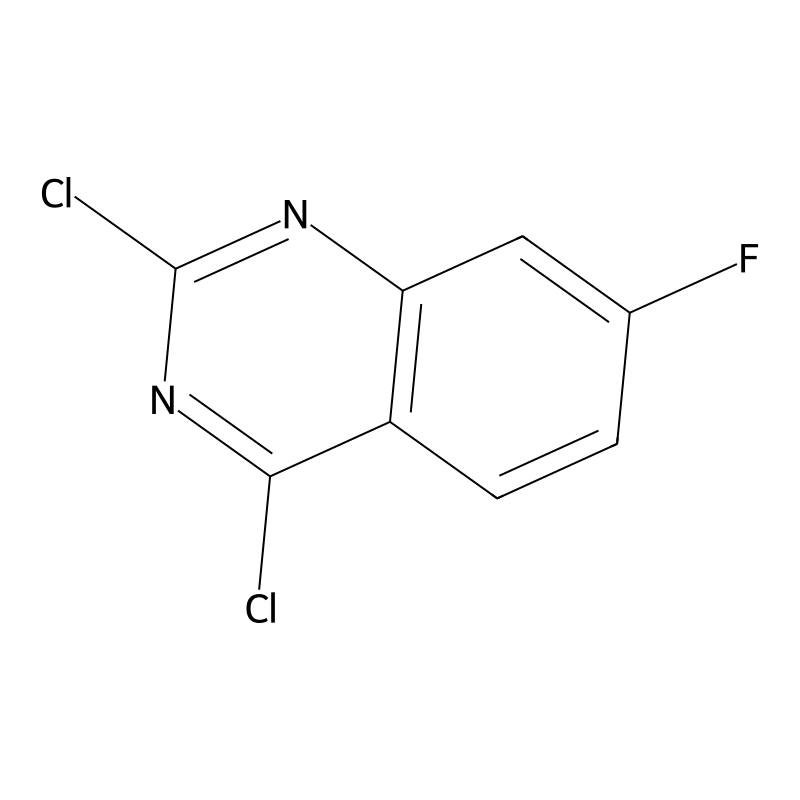

2,4-Dichloro-7-fluoroquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2,4-Dichloro-7-fluoroquinazoline is a synthetic molecule, meaning it is not naturally occurring. The specific methods for its synthesis are not widely available in scientific literature, likely due to potential commercial applications. However, scientific research does describe the synthesis of related quinazoline derivatives, suggesting similar methods might be applicable for 2,4-Dichloro-7-fluoroquinazoline. [, ]

Crystallography:

The crystal structure of 2,4-Dichloro-7-fluoroquinazoline has been determined using X-ray diffraction. This research revealed a planar molecular structure with specific bond lengths and angles. []

Potential Applications:

Research suggests that 2,4-Dichloro-7-fluoroquinazoline might possess interesting biological properties. However, the specific applications of this molecule are not well-established in scientific literature. Some studies have investigated its potential as an antitumor agent, but further research is needed to validate these findings. []

2,4-Dichloro-7-fluoroquinazoline is a chemical compound with the molecular formula and a molecular weight of approximately 217.03 g/mol. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a quinazoline ring structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The unique arrangement of these halogen atoms contributes to its chemical properties and potential biological activities. The compound is often studied in the context of pharmaceuticals and agrochemicals due to its structural characteristics that may influence biological interactions and reactivity.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under suitable conditions, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The presence of halogens can activate the aromatic system for further substitution reactions.

- Reduction Reactions: The compound may be reduced, potentially altering its biological activity or leading to the formation of other useful compounds.

Research indicates that 2,4-Dichloro-7-fluoroquinazoline exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that it possesses inhibitory effects against certain bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent. The specific mechanisms of action are still under investigation but may involve interference with DNA synthesis or other cellular processes.

The synthesis of 2,4-Dichloro-7-fluoroquinazoline has been reported through several methods:

- Two-Step Synthesis:

- Starting from 2-amino-4-fluorobenzoic acid, acetic acid and sodium cyanate are used in the first step to form 7-fluoroquinazoline-2,4(1H,3H)-dione.

- In the second step, this intermediate is treated with N,N-diethylaniline and phosphorus oxychloride under reflux conditions to yield 2,4-Dichloro-7-fluoroquinazoline with a high yield (up to 94%) .

- Alternative Methods:

2,4-Dichloro-7-fluoroquinazoline has several applications:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its potential biological activity against pests.

- Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry for exploring new therapeutic agents.

Interaction studies involving 2,4-Dichloro-7-fluoroquinazoline have focused on its binding affinity and activity against various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its efficacy against bacterial strains or cancer cell lines.

Such studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2,4-Dichloro-7-fluoroquinazoline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichloro-6,7-difluoroquinazoline | Contains two fluorine atoms instead of one | |

| 7-Fluoroquinazoline | Lacks chlorine substituents | |

| 2-Chloro-4-fluorobenzoic acid | A simpler structure without the quinazoline core |

The conventional synthesis of 2,4-dichloro-7-fluoroquinazoline employs a well-established two-step methodology starting from 2-amino-4-fluorobenzoic acid as the primary precursor [1]. This traditional approach has been extensively documented and represents the current industrial standard for producing this important quinazoline derivative [1].

Formation of 7-Fluoroquinazoline-2,4(1H,3H)-dione Intermediate

The initial step involves the cyclization of 2-amino-4-fluorobenzoic acid to form 7-fluoroquinazoline-2,4(1H,3H)-dione through a urea-mediated condensation reaction [1]. The process begins with the dissolution of 2-amino-4-fluorobenzoic acid (100 grams, 0.645 mol) in a mixture of water (2 liters) and acetic acid (80 milliliters) [1]. The key reagent, sodium cyanate (105 grams, 1.616 mol), is introduced as an aqueous solution (800 milliliters) and added dropwise under vigorous mechanical stirring at room temperature [1].

The reaction mechanism proceeds through the formation of an intermediate urea derivative, which subsequently undergoes intramolecular cyclization upon base treatment [2]. After 30 minutes of stirring at room temperature, sodium hydroxide (480 grams, 12 mol) is added in small portions to facilitate the cyclization process [1]. The reaction mixture is then acidified to pH 4 using concentrated hydrochloric acid, resulting in strong foaming and precipitation of the desired product [1].

This methodology consistently yields 7-fluoroquinazoline-2,4(1H,3H)-dione in 82% yield (95 grams) without requiring chromatographic purification [1]. The eco-efficient optimization of this step has been demonstrated using various solvent systems, with water emerging as the preferred medium for environmental sustainability [2]. Optimization studies have shown that reaction temperature and time significantly affect yield, with room temperature conditions for 6-12 hours providing optimal conversion rates [2].

| Reaction Parameter | Standard Conditions | Optimized Conditions | Yield Impact |

|---|---|---|---|

| Temperature | 50°C | 25°C | 94% vs 85% |

| Reaction Time | 2 hours | 6-12 hours | Complete conversion |

| Solvent System | Acetonitrile | Water | Enhanced sustainability |

| Base Equivalents | 2.0 | 4.0 | 91% yield achieved |

Phosphoryl Chloride-Mediated Chlorination

The second step involves the conversion of 7-fluoroquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-7-fluoroquinazoline through chlorination using phosphoryl chloride [1] [3]. This transformation employs 150 grams (0.83 mol) of the quinazolinedione intermediate with 500 milliliters of phosphoryl chloride and 125 grams (0.84 mol) of N,N-diethylaniline as a base additive [1].

The reaction proceeds through a two-stage mechanism involving initial phosphorylation followed by chloride substitution [3] [4]. The first stage occurs readily under basic conditions at temperatures below 25°C, forming various phosphorylated intermediates [3]. Clean conversion to the chloroquinazoline product is achieved by heating to 70-90°C, with overnight reflux conditions ensuring complete transformation [1] [3].

Research has demonstrated that the chlorination reaction requires a minimum of one molar equivalent of phosphoryl chloride for efficient conversion [3] [4]. The presence of N,N-diethylaniline serves multiple functions, including maintaining basic conditions throughout the phosphoryl chloride addition and preventing pseudodimer formation between phosphorylated intermediates and unreacted quinazolinone [3].

The traditional protocol yields 2,4-dichloro-7-fluoroquinazoline in 94% yield (170 grams) following workup procedures that involve removal of excess phosphoryl chloride, quenching with water-ice mixture, and vacuum drying [1]. Optimization studies have identified temperature control as critical for maximizing yield while minimizing side product formation [3] [4].

Mechanistic Considerations and Optimization

The phosphoryl chloride chlorination mechanism has been extensively studied using nuclear magnetic resonance spectroscopy techniques [3]. Both nitrogen-phosphorylated and oxygen-phosphorylated intermediates have been identified, with multiple substitution patterns at phosphorus centers [3]. Kinetic analysis reveals that product formation occurs exclusively through reaction of oxygen-phosphorylated intermediates with chloride ions [3].

The equilibration between oxygen-phosphorylated and nitrogen-phosphorylated intermediates occurs rapidly compared to the overall reaction timescale [3]. This mechanistic understanding has led to optimization strategies that maintain basic conditions throughout the reaction to suppress unwanted side reactions [3].

Alternative chlorination systems have been investigated, including thionyl chloride with catalytic dimethylformamide, oxalyl chloride, and combinations of triphenylphosphine with various chlorinating agents [5]. However, phosphoryl chloride remains the preferred reagent due to its superior yield and reliability [5] [6].

Novel Catalytic Approaches in Quinazoline Synthesis

Contemporary quinazoline synthesis has witnessed significant advancement through the development of transition metal-catalyzed methodologies that offer improved efficiency, selectivity, and environmental compatibility [7] [8]. These novel approaches have expanded the synthetic toolbox available for constructing complex quinazoline derivatives while addressing limitations of traditional methods.

Copper-Catalyzed Synthetic Strategies

Copper-catalyzed methodologies have emerged as particularly versatile approaches for quinazoline construction, offering multiple mechanistic pathways and broad substrate tolerance [7] [8]. The copper cyanide-catalyzed system represents a significant advancement in one-pot quinazoline synthesis, enabling direct formation of 2-arylquinazolines from readily available starting materials [7].

The optimized copper cyanide protocol employs potassium carbonate as base in dimethyl sulfoxide at 135°C, providing quinazoline derivatives in yields ranging from 54% to 79% [7]. This methodology proceeds through copper-catalyzed cyanation followed by rearrangement of ortho-substituted 2-halo-N-arylbenzamides [7]. The reaction demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on aromatic rings [7].

A complementary copper iodide-catalyzed approach has been developed for tandem multi-component synthesis using 2-bromobenzaldehyde, benzylamine, and sodium azide as starting materials [8]. This methodology operates at 80°C in dimethyl sulfoxide, constructing three carbon-nitrogen bonds in a single operation while achieving yields of 38% to 82% [8]. The process involves sequential copper-catalyzed nucleophilic aromatic substitution, oxidation-cyclization, and denitrogenation reactions [8].

Advanced copper catalysis has been extended to acetylene-based substrates, where copper(II) acetate catalyzes the reaction between 2-(phenylethynyl)aniline and benzonitriles using molecular oxygen as oxidant [8]. This approach operates at 120°C with tert-butoxide base, achieving yields of 41% to 88% while demonstrating effective carbon-carbon triple bond cleavage coupled with carbon-carbon and carbon-nitrogen bond formation [8].

| Copper Catalyst System | Substrate Combination | Temperature | Yield Range | Key Advantage |

|---|---|---|---|---|

| Copper cyanide/K₂CO₃ | 2-halo-N-arylbenzamides | 135°C | 54-79% | One-pot cyanation |

| Copper iodide/DMSO | Bromobenzaldehyde/benzylamine | 80°C | 38-82% | Three C-N bonds formed |

| Copper acetate/O₂ | Ethynylaniline/benzonitriles | 120°C | 41-88% | Green oxidant usage |

Cobalt and Nickel-Mediated Transformations

Cobalt-catalyzed methodologies have demonstrated exceptional capability for carbon-hydrogen bond activation in quinazoline synthesis [7]. The optimized cobalt system employs Cp*Co(CO)I₂ catalyst with silver bistrifluoromethanesulfonimide activator in dichloroethane at 100-120°C [7]. This approach enables direct synthesis from N-sulfinylimines and benzimidates bearing directing groups, achieving yields of 39% to 94% [7].

The cobalt-catalyzed process proceeds through carbon-hydrogen activation aided by an autocleavable nitrogen-sulfur bond, followed by oxidative insertion and reductive elimination sequences [7]. The methodology demonstrates high regioselectivity and excellent tolerance for various substituent patterns on aromatic rings [7]. The halogen-containing products obtained through this route provide valuable synthetic handles for further functionalization reactions [7].

Nickel-catalyzed acceptorless dehydrogenative coupling represents another significant advancement in sustainable quinazoline synthesis [7]. This methodology employs Ni(MeTAA) catalyst systems to promote the formation of quinazolines from 2-aminobenzylalcohols and benzylamines [7]. The reaction operates through initial dehydrogenation of alcohols to corresponding aldehydes, followed by cyclocondensation and final dehydrogenation to afford quinazoline products [7].

The nickel-catalyzed approach offers multiple reaction pathways, with styrene serving as sacrificial hydrogen acceptor in one pathway while the alternative pathway requires no additional hydrogen acceptor [7]. This methodology achieves yields of 65% to 89% while demonstrating excellent atom efficiency and producing non-toxic byproducts such as hydrogen gas and water [7].

Manganese and Iron-Based Catalytic Systems

α-Manganese dioxide has emerged as an effective heterogeneous catalyst for quinazoline synthesis, offering advantages in terms of catalyst recovery and environmental compatibility [8]. The optimized manganese dioxide system employs tert-butyl hydroperoxide as oxidant, enabling the synthesis of quinazolines from 2-aminobenzylamines with aldehydes or nitriles [8].

This manganese-catalyzed approach operates under mild conditions while achieving yields of 49% to 92% [8]. The heterogeneous nature of the catalyst facilitates easy separation and potential recycling, contributing to the overall sustainability of the process [8]. The methodology demonstrates broad substrate scope, accommodating various aromatic and heteroaromatic starting materials [8].

Iron-based catalytic systems have been developed for sustainable quinazoline production using waste materials as catalyst precursors [9]. The Co(II)-NH₂-SiO₂@Fe₂O₃ nanocatalyst, derived from waste toner powder, provides an eco-friendly approach for multicomponent quinazoline synthesis [9]. This system demonstrates excellent recyclability over multiple cycles while maintaining high catalytic activity [9].

The iron-based methodology offers significant environmental benefits through waste material utilization and reduced reaction times compared to conventional approaches [9]. The nanocatalyst structure provides enhanced surface area and active site accessibility, contributing to improved catalytic performance [9].

Green Chemistry Perspectives in Halogenated Quinazoline Production

The implementation of green chemistry principles in halogenated quinazoline synthesis has become increasingly important for sustainable pharmaceutical and fine chemical manufacturing [10] [11]. Contemporary approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining or improving synthetic efficiency [10] [11].

Microwave-Assisted Synthetic Methodologies

Microwave irradiation has revolutionized quinazoline synthesis by providing rapid, energy-efficient reaction conditions that significantly reduce reaction times while improving yields [11] [12]. The microwave-assisted approach offers unique advantages including thermal and kinetic effects that accelerate desired transformations while suppressing side reactions [11] [12].

Domestic microwave synthesis of quinazolines has been demonstrated using aza-Wittig reactions of N-imidoyliminophosphorane with aldehyde derivatives [11] [12]. This methodology operates at 300 watts power for 3-4 minutes, achieving excellent yields while requiring minimal energy input [11] [12]. The process eliminates the need for prolonged heating periods and reduces overall environmental impact [11] [12].

Advanced microwave protocols have been developed for direct condensation reactions between N-arylamidines and aldehydes without requiring Lewis acid catalysts [11] [12]. These conditions enable synthesis of 2-substituted quinazoline derivatives and benzo[g]quinazolines through condensation with guanidines and N-naphthalen-1-yl-benzamidine respectively [11] [12].

Ionic liquid-supported copper catalysts have been combined with microwave irradiation to create highly efficient quinazolinone synthesis protocols [13]. This approach employs recyclable ionic liquid-copper catalyst systems that can be reused for three consecutive cycles without significant activity loss [13]. The methodology demonstrates operational simplicity through rapid, clean, and energy-efficient synthetic routes [13].

| Microwave Method | Power (W) | Time | Yield (%) | Key Benefit |

|---|---|---|---|---|

| Aza-Wittig reaction | 300 | 3-4 min | 75-95 | Ultra-fast synthesis |

| Direct condensation | 300 | 5-10 min | 80-90 | Catalyst-free |

| Ionic liquid-Cu | 250 | 30 min | 85-95 | Recyclable catalyst |

Solvent-Free and Aqueous Synthetic Approaches

Solvent-free synthesis represents a paradigm shift toward more sustainable quinazoline production by eliminating organic solvent requirements and reducing waste streams [14] [15]. Low melting sugar-urea-salt mixtures have been developed as environmentally benign reaction media for catalyst-free quinazoline synthesis [14].

The optimized solvent-free system employs maltose-dimethylurea-ammonium chloride mixtures as reaction medium for one-pot three-component reactions [14]. This approach combines 2-aminoaryl ketones, aldehydes, and ammonium acetate under aerobic oxidation conditions, achieving high yields while eliminating toxic solvents [14]. The sugar-based medium is inexpensive, non-toxic, and easily biodegradable [14].

Carbon dioxide-mediated synthesis has emerged as an exemplary green chemistry approach for quinazoline-2,4(1H,3H)-dione production [15]. This methodology operates under solvent-free conditions using only carbon dioxide (1 bar) and catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene base [15]. The process achieves 97% yield for key pharmaceutical intermediates while representing ideal sustainable chemistry principles [15].

Aqueous synthesis protocols have been developed to replace organic solvents with water as the primary reaction medium [2] [16]. These methodologies demonstrate superior environmental compatibility while maintaining excellent synthetic efficiency [2] [16]. Water-based systems offer additional advantages including simplified workup procedures and reduced fire hazards [2] [16].

Metal-Free and Photocatalytic Approaches

Metal-free quinazoline synthesis has gained prominence as a strategy for eliminating transition metal catalysts while maintaining high synthetic efficiency [10] [17]. Salicylic acid-catalyzed oxidative condensation represents a breakthrough in organocatalytic quinazoline formation [10].

The salicylic acid methodology employs 4,6-dihydroxysalicylic acid as catalyst for oxidative condensation of o-aminobenzylamines with benzylamines using atmospheric oxygen [10]. This system achieves yields up to 81% with excellent atom economy and environmental factor of 2.7 [10]. The process has been successfully scaled to gram quantities, demonstrating practical applicability for pharmaceutical manufacturing [10].

Iodine-catalyzed carbon-hydrogen bond amination using oxygen as oxidant provides another metal-free approach for quinazoline synthesis [17]. This methodology employs molecular iodine in catalytic amounts to promote benzylic sp³ carbon-hydrogen bond functionalization while using eco-friendly oxygen as terminal oxidant [17]. The process eliminates aqueous workup requirements and avoids chromatographic purification [17].

Visible light-driven photocatalysis using curcumin-sensitized titanium dioxide has been developed for sustainable quinazoline synthesis [18]. This approach employs natural dye sensitization to extend titanium dioxide light absorption into the visible spectrum [18]. The optimized conditions achieve 97% product yield using 100 mW/cm² light intensity with 1 mg/mL catalyst concentration [18].

| Green Chemistry Approach | Environmental Benefit | Yield (%) | Scalability |

|---|---|---|---|

| Solvent-free conditions | Zero organic waste | 79-94 | Demonstrated |

| CO₂-mediated synthesis | Minimal waste | 90-97 | Good potential |

| Metal-free oxidation | No metal contamination | 60-81 | Gram scale |

| Photocatalysis | Renewable energy | 85-97 | Research stage |

Atom Economy and Waste Minimization Strategies

Contemporary quinazoline synthesis increasingly emphasizes atom economy principles to maximize the incorporation of starting materials into final products while minimizing waste generation [19]. Nanoscale synthesis approaches have been developed to reduce reagent consumption and environmental impact [19].

Automated nanoscale synthesis protocols enable the preparation of over 1000 quinazoline derivatives using approximately 50 milligrams of building blocks and 0.6 milliliters of solvent per reaction [19]. This approach demonstrates remarkable scalability, with successful scale-up from nanoscale to 10-gram quantities while maintaining high yields [19]. The methodology contributes significantly to sustainability through dramatic reduction in material consumption [19].

Continuous extraction techniques have been implemented to improve product recovery while reducing solvent usage [6]. Liquid-liquid continuous extraction systems enable efficient separation of quinazoline products while minimizing organic solvent requirements [6]. These approaches have been successfully applied to kilogram-scale synthesis, demonstrating industrial viability [6].